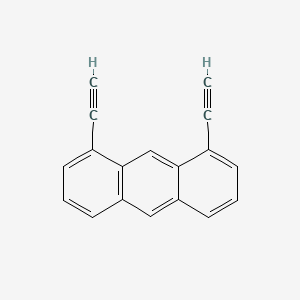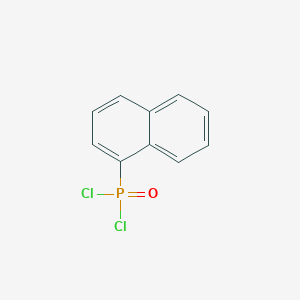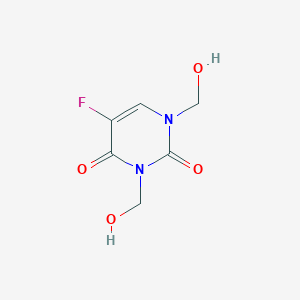
5-Fluoro-1,3-bis(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-1,3-bis(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione is a fluorinated pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their role in nucleic acids like DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1,3-bis(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method is the fluorination of a suitable pyrimidine precursor followed by hydroxymethylation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-1,3-bis(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the pyrimidine ring or the hydroxymethyl groups.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield 5-Fluoro-1,3-bis(formyl)pyrimidine-2,4(1H,3H)-dione.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-Fluoro-1,3-bis(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorinated pyrimidines on cellular processes. Its incorporation into nucleic acids can help researchers understand the role of fluorine in genetic stability and mutation rates.
Medicine
In medicine, derivatives of this compound may have potential as antiviral or anticancer agents. The fluorine atom can enhance the biological activity and stability of the compound, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mécanisme D'action
The mechanism of action of 5-Fluoro-1,3-bis(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In biological systems, it can be incorporated into nucleic acids, where it may interfere with DNA replication and transcription. The fluorine atom can enhance the compound’s binding affinity to enzymes and receptors, leading to altered cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: A well-known fluorinated pyrimidine used in cancer treatment.
5-Fluoro-2’-deoxyuridine: Another fluorinated pyrimidine with antiviral properties.
1,3-Bis(hydroxymethyl)uracil: A non-fluorinated analog with similar hydroxymethyl groups.
Uniqueness
5-Fluoro-1,3-bis(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione is unique due to the combination of fluorine and hydroxymethyl groups on the pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
74179-14-9 |
|---|---|
Formule moléculaire |
C6H7FN2O4 |
Poids moléculaire |
190.13 g/mol |
Nom IUPAC |
5-fluoro-1,3-bis(hydroxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H7FN2O4/c7-4-1-8(2-10)6(13)9(3-11)5(4)12/h1,10-11H,2-3H2 |
Clé InChI |
RKLBAAQBRHDGOA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)N(C(=O)N1CO)CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


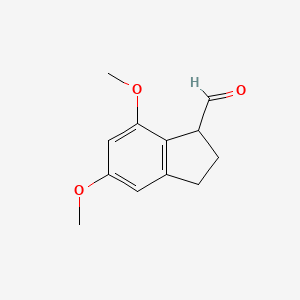
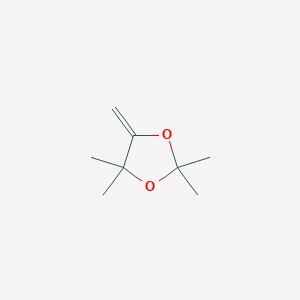


![1-{[Chloro(dimethyl)silyl]methyl}piperidin-2-one](/img/structure/B14451008.png)
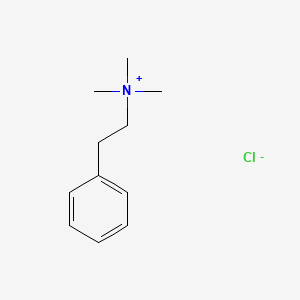


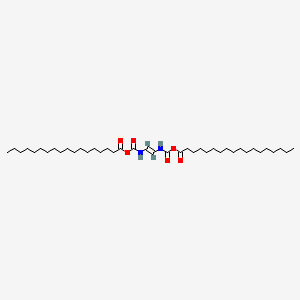
![1-[(But-3-en-2-yl)sulfanyl]naphthalene](/img/structure/B14451053.png)
![2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole](/img/structure/B14451054.png)
